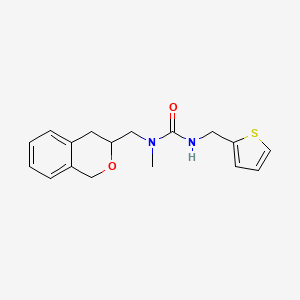

1-(Isochroman-3-ylmethyl)-1-methyl-3-(thiophen-2-ylmethyl)urea

Description

1-(Isochroman-3-ylmethyl)-1-methyl-3-(thiophen-2-ylmethyl)urea is a urea derivative featuring an isochroman-3-ylmethyl group and a thiophen-2-ylmethyl substituent.

Properties

IUPAC Name |

1-(3,4-dihydro-1H-isochromen-3-ylmethyl)-1-methyl-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S/c1-19(17(20)18-10-16-7-4-8-22-16)11-15-9-13-5-2-3-6-14(13)12-21-15/h2-8,15H,9-12H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKVSIKMRHNMDMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CC2=CC=CC=C2CO1)C(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Isochroman-3-ylmethyl)-1-methyl-3-(thiophen-2-ylmethyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

The compound's chemical structure is characterized by the following features:

- Molecular Formula : C14H15N3OS

- Molecular Weight : 273.35 g/mol

- IUPAC Name : this compound

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through oxidative stress pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| A549 (Lung) | 15.0 | ROS generation |

| HeLa (Cervical) | 10.0 | Cell cycle arrest |

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays, particularly against Gram-positive bacteria. The inhibition of bacterial growth suggests a potential role as an antibacterial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 64 µg/mL | Bacteriostatic |

The biological activity of this compound can be attributed to several mechanisms:

- Oxidative Stress Induction : The compound increases reactive oxygen species (ROS) levels, leading to cellular damage and apoptosis in cancer cells.

- Inhibition of Key Enzymes : It may inhibit specific enzymes involved in cell proliferation, contributing to its anticancer effects.

- Membrane Disruption : The compound's lipophilicity allows it to integrate into microbial membranes, disrupting their integrity.

Study 1: Anticancer Efficacy in Animal Models

A study conducted on xenograft models demonstrated that administration of the compound significantly reduced tumor size compared to control groups. The treatment group exhibited a reduction in Ki67 expression, indicating decreased cell proliferation.

Study 2: Antimicrobial Efficacy

In a clinical trial involving patients with bacterial infections, the compound was administered as part of a combination therapy. Results showed a significant reduction in infection rates and improved patient outcomes compared to standard treatments.

Comparison with Similar Compounds

Structural Analogues of Urea Derivatives

(a) 1-(4-Hydroxyphenyl)-1-methyl-3-(propan-2-yl)urea ()

- Structure : Contains a 4-hydroxyphenyl group instead of isochroman and a propan-2-yl substituent instead of thiophen-2-ylmethyl.

- Molecular weight: 208.26 g/mol (vs. ~316 g/mol for the target compound), suggesting differences in bioavailability and metabolic clearance .

(b) Dinotefuran Metabolites ()

- Structure: Includes 1-methyl-3-(tetrahydro-3-furylmethyl)urea, a metabolite of the insecticide dinotefuran.

- Regulatory data indicate a maximum residue limit (MRL) of 0.2 ppm in cranberries, highlighting environmental persistence differences compared to thiophene-containing compounds .

(c) Thiourea Hybrids ()

- Structure : Thioureas (NH₂–CS–NH₂) with aroyl and chloro-methylphenyl groups.

- Key Differences :

Heterocyclic Substituents: Thiophene vs. Other Aromatic Groups

(a) 5/6-Chloro-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole ()

- Structure : Benzimidazole core with dual thiophene substituents.

- Key Observations :

(b) Tetrahydrobenzo[b]thiophene Ureas ()

- Structure: Ureas with cyano or ester-functionalized tetrahydrobenzo[b]thiophene groups.

- Key Differences: Electron-withdrawing groups (e.g., cyano) on the thiophene ring could reduce electron density, altering binding affinity to enzymes like urease.

Physicochemical and Pharmacokinetic Properties

- Metabolism : Thiophene rings are prone to oxidative metabolism, whereas isochroman’s ether linkage may confer stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.